molecular formula C13H22N2O2 B2509885 N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide CAS No. 2411263-24-4

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide

Cat. No.: B2509885
CAS No.: 2411263-24-4
M. Wt: 238.331
InChI Key: UKAJYMBPIDJHQK-UHFFFAOYSA-N
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Description

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development .

Preparation Methods

The synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide involves several steps, including the formation of the piperidine ring and subsequent functionalization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide can be compared with other piperidine derivatives, such as:

  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
  • N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide
  • N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide These compounds share a similar piperidine core but differ in their functional groups, leading to variations in their biological activities and potential applications .

Properties

IUPAC Name

N-(3-ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-10-9-15(13(17)6-3)8-7-11(10)14-12(16)5-2/h5,10-11H,2,4,6-9H2,1,3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAJYMBPIDJHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1NC(=O)C=C)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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